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molecular formula C13H20N2O B8304176 2-Aminomethyl-5-cycloheptyloxy-pyridine

2-Aminomethyl-5-cycloheptyloxy-pyridine

Cat. No. B8304176
M. Wt: 220.31 g/mol
InChI Key: ZYSQUDVQPQGOEY-UHFFFAOYSA-N
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Patent
US08680091B2

Procedure details

Dissolve 2-(tert-butoxycarbonylamino-methyl)-5-cycloheptyloxy-pyridine (1.9 g, 5.95 mmol) in methanol (25 mL) and cool to 0° C. Bubble hydrogen chloride through the vigorously stirred solution for 30 min. Evaporate in vacuo and partition the residue between 3N aqueous NaOH (10 mL) and DCM (20 mL). Separate the two layers and extract the aqueous layer with DCM (2×20 mL). Wash the combined organic extracts with brine (20 mL), dry over Na2SO4, filter, and concentrate in vacuo to obtain the title compound as a colorless oil (941 mg, 72%). MS (APCI+) m/z: 221 (M+H)+.
Name
2-(tert-butoxycarbonylamino-methyl)-5-cycloheptyloxy-pyridine
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
C(OC([NH:8][CH2:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][CH:17]2[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]2)=[CH:12][N:11]=1)=O)(C)(C)C.Cl>CO>[NH2:8][CH2:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][CH:17]2[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23]2)=[CH:12][N:11]=1

Inputs

Step One
Name
2-(tert-butoxycarbonylamino-methyl)-5-cycloheptyloxy-pyridine
Quantity
1.9 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC1=NC=C(C=C1)OC1CCCCCC1
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporate in vacuo
CUSTOM
Type
CUSTOM
Details
partition the residue between 3N aqueous NaOH (10 mL) and DCM (20 mL)
CUSTOM
Type
CUSTOM
Details
Separate the two layers
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous layer with DCM (2×20 mL)
WASH
Type
WASH
Details
Wash the combined organic extracts with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo

Outcomes

Product
Name
Type
product
Smiles
NCC1=NC=C(C=C1)OC1CCCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 941 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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